molecular formula C10H12N2O B13101884 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL CAS No. 72241-45-3

2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL

Katalognummer: B13101884
CAS-Nummer: 72241-45-3
Molekulargewicht: 176.21 g/mol
InChI-Schlüssel: APQJYKCINKWDOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL is a nitrogen-containing heterocyclic compound. It features a cyclopentane ring fused with a pyrazine ring, and it is substituted with three methyl groups at positions 2, 3, and 6. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL typically involves multi-step reactions. One common method includes:

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL has several scientific research applications:

Wirkmechanismus

The exact mechanism of action of 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes or proteins involved in cellular processes, leading to its observed biological activities .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 2,3,6-Trimethyl-1H-cyclopenta[B]pyrazin-5-OL is unique due to its specific substitution pattern and the presence of three methyl groups, which may contribute to its distinct biological activities and chemical properties.

Eigenschaften

CAS-Nummer

72241-45-3

Molekularformel

C10H12N2O

Molekulargewicht

176.21 g/mol

IUPAC-Name

2,3,6-trimethyl-1,4-dihydrocyclopenta[b]pyrazin-5-one

InChI

InChI=1S/C10H12N2O/c1-5-4-8-9(10(5)13)12-7(3)6(2)11-8/h4,11-12H,1-3H3

InChI-Schlüssel

APQJYKCINKWDOJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C1=O)NC(=C(N2)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.